

(2-Bromoethyl)cyclopropane CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

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Technical Guide: (2-Bromoethyl)cyclopropane

CAS Number: 36982-56-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Bromoethyl)cyclopropane**, a valuable synthetic intermediate in organic chemistry. Its unique combination of a reactive bromoethyl group and a strained cyclopropane ring makes it a key building block for introducing the cyclopropyl moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the cyclopropane ring can enhance metabolic stability and influence molecular conformation, making it a desirable feature in drug design.^{[1][2]}

Core Properties and Safety Information

(2-Bromoethyl)cyclopropane is a colorless oil at room temperature.^{[3][4]} A summary of its key physical and chemical properties is presented below.

Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ Br	[1]
Molecular Weight	149.03 g/mol	[1][5]
Appearance	Colorless Oil	[3][4]
Density	1.433 ± 0.06 g/cm ³ (at 20°C)	[3][4]
Boiling Point	129 °C	[3][4]
Flash Point	39.2 ± 13.6 °C	[3][4]
Refractive Index	1.506	[3][4]
Vapor Pressure	19.8 ± 0.2 mmHg (at 25°C)	[3][4]

Safety and Hazard Information

(2-Bromoethyl)cyclopropane is a flammable liquid and is associated with several hazards. Appropriate safety precautions should be taken during handling and storage.

Hazard Classification	GHS Pictogram	Hazard Statement(s)
Flammable liquids (Category 3)	GHS02	H226: Flammable liquid and vapor[5]
Skin corrosion/irritation (Category 2)	GHS07	H315: Causes skin irritation[5]
Serious eye damage/eye irritation (Category 2)	GHS07	H319: Causes serious eye irritation[5]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	GHS07	H335: May cause respiratory irritation[5]

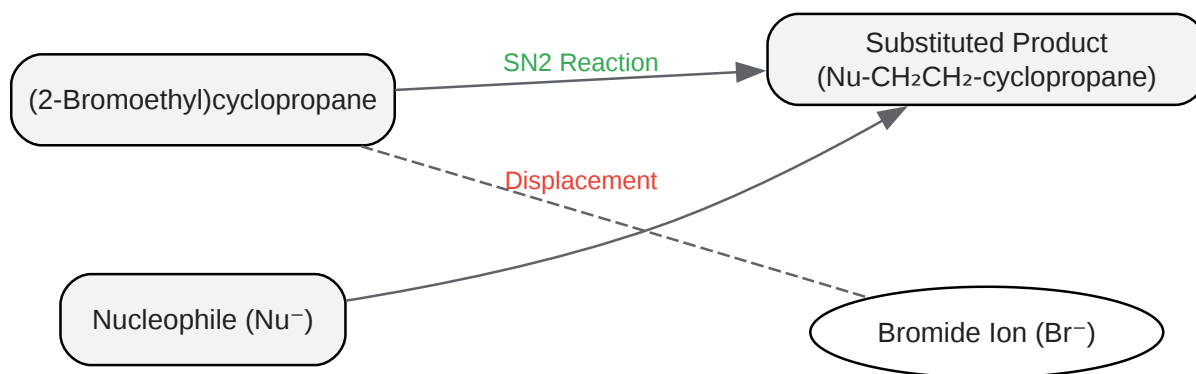
Storage: Store in a cool, dry, and well-ventilated area (2-8°C), away from light and sources of ignition. Keep the container tightly sealed.[1]

Synthesis and Reactivity

(2-Bromoethyl)cyclopropane is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the bromoethyl group, which readily participates in nucleophilic substitution and alkylation reactions.[1][2] The strained cyclopropane ring can also undergo ring-opening reactions under certain conditions.

General Reactivity Profile

The bromoethyl group is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-cyclopropylethyl moiety onto various substrates.



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General Nucleophilic Substitution Workflow

Experimental Protocols

The following are generalized experimental protocols for reactions involving **(2-Bromoethyl)cyclopropane**. These should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Nucleophilic Substitution (O-Alkylation of a Phenol)

This protocol describes the alkylation of a phenol using **(2-Bromoethyl)cyclopropane** in a reaction analogous to the Williamson ether synthesis.

Materials:

- **(2-Bromoethyl)cyclopropane**
- A substituted phenol
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M aqueous HCl
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of the phenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 20 minutes.
- Add **(2-Bromoethyl)cyclopropane** (1.2 equivalents) to the reaction mixture.
- Heat the mixture to 60-80°C and monitor the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 times).
- Combine the organic layers and wash with 1 M aqueous HCl, followed by water, and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: General Procedure for N-Alkylation of an Amine

This protocol outlines a general method for the alkylation of a primary or secondary amine with **(2-Bromoethyl)cyclopropane**.

Materials:

- **(2-Bromoethyl)cyclopropane**
- A primary or secondary amine
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile, anhydrous
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

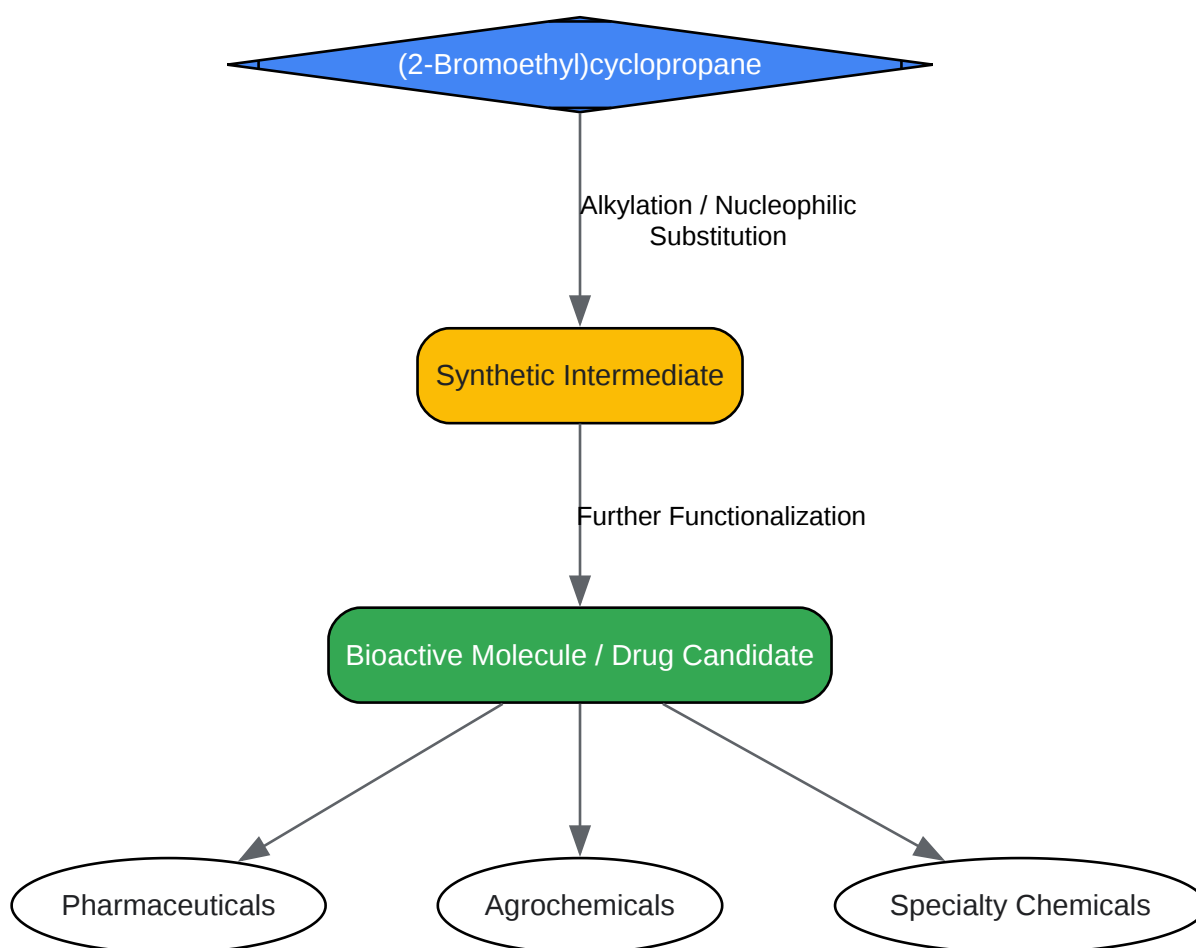
Procedure:

- In a round-bottom flask, create a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
- Add the amine (1.0 equivalent) to the suspension.
- Add **(2-Bromoethyl)cyclopropane** (1.2 equivalents) to the mixture.
- Heat the reaction mixture to reflux (approximately 80-82°C) under a nitrogen atmosphere.
- Monitor the reaction progress by TLC.

- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product via flash column chromatography.

Applications in Drug Development

The cyclopropyl group is a "bioisostere" for various functional groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability. **(2-Bromoethyl)cyclopropane** serves as a key reagent for introducing this valuable motif. For instance, it is used in the synthesis of 22-Hydroxycholesterol derivatives, which act as serum cholesterol-lowering agents, and in the preparation of pyridazinones that function as cyclooxygenase-2 (COX-2) inhibitors with anti-inflammatory effects.^[3]^[4]



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- To cite this document: BenchChem. [(2-Bromoethyl)cyclopropane CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145715#2-bromoethyl-cyclopropane-cas-number-and-properties]

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